FLT-3 vs. c-MET Kinase Selectivity Profiling
The target compound’s patent classification is within FLT-3 kinase inhibitor chemotypes (US20070167449), whereas the structurally related SGX-523 (a pyrazolothiazole-based c-MET inhibitor) achieves an IC₅₀ of 4 nM against c-MET with submicromolar antiproliferative activity in GTL16 gastric cancer cells . Head-to-head biochemical data comparing the target compound directly against SGX-523 are not publicly available. However, patent SAR tables indicate that the 3-amino-1H-pyrazol-1-yl substitution pattern is preferentially associated with FLT-3 inhibition, while alternative amino placements and fused bicyclic pyrazolothiazole cores shift activity toward c-MET, Aurora kinases, and Abl [1]. This class-level inference suggests that researchers targeting FLT-3-driven models should prioritize the target compound over c-MET-optimized analogs.
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SGX-523: c-MET IC50 4 nM
| Evidence Dimension | Kinase target preference (FLT-3 vs. c-MET) |
|---|---|
| Target Compound Data | Patent-classified FLT-3 inhibitor chemotype; exact biochemical IC₅₀ not disclosed in public domain |
| Comparator Or Baseline | SGX-523: c-MET IC₅₀ = 4 nM; GTL16 cell IC₅₀ = 40 nM; A549 cell IC₅₀ = 12 nM |
| Quantified Difference | Qualitative target class differentiation based on patent SAR; quantitative biochemical comparison not available |
| Conditions | Recombinant kinase assays (SGX-523); cellular autophosphorylation assays in GTL16 (gastric) and A549 (lung) lines; FLT-3 classification based on Novartis patent family US20070167449 / WO2005070926 |
Why This Matters
Procurement of the wrong pyrazolothiazole scaffold can misdirect a kinase program; the target compound’s FLT-3 association makes it the appropriate starting point for AML-focused research, whereas SGX-523 analogs are optimized for c-MET-dependent cancers.
- [1] Bold, G. et al. Thiazole and pyrazole derivatives as flt-3 kinase inhibitors. U.S. Patent Application 20070167449 A1. Also WO2007059341 A2 (SGX Pharmaceuticals) describing pyrazolothiazole kinase selectivity SAR. View Source
